1,3-Diethoxypropane
Description
1,3-Diethoxypropane (CAS 122-51-0) is a dialkoxy compound with the molecular formula C₇H₁₆O₃ and the IUPAC name 3,7-dioxanonane, also referred to as propylene glycol diethyl ether . Structurally, it consists of a propane backbone with ethoxy (-OCH₂CH₃) groups at the 1- and 3-positions. This compound is classified as an acetal derivative, though its stability differs from geminal acetals (e.g., 1,1-diethoxypropane) due to the positioning of its oxygen atoms .
Key properties include:
Properties
CAS No. |
3459-83-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,3-diethoxypropane |
InChI |
InChI=1S/C7H16O2/c1-3-8-6-5-7-9-4-2/h3-7H2,1-2H3 |
InChI Key |
IOQSSIPMPIYMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCOCC |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1-Diethoxypropane (Propionaldehyde Diethyl Acetal)
- Structure : Geminal ethoxy groups at the 1-position of propane.
- Molecular formula : C₇H₁₆O₂.
- ΔHf°: -121.1 kcal/mol (gas phase), significantly more stable than 1,3-diethoxypropane due to the enthalpic anomeric effect (stabilization from geminal oxygen atoms) .
2,2-Diethoxypropane
- Structure : Geminal ethoxy groups at the 2-position of propane.
- Molecular formula : C₇H₁₆O₂.
- Reactivity: Hydrolyzes in acidic/basic conditions to form acetone and ethanol.
1,1,3,3-Tetramethoxypropane
1,2-Diethoxyethane
- Structure : Ethoxy groups on adjacent carbons in an ethane backbone.
- ΔHf° : -98.0 kcal/mol, less stable than this compound due to reduced stereoelectronic stabilization .
- Applications : Solvent for resins and cellulose derivatives.
Stability and Thermodynamic Analysis
The stability of acetals and dialkoxy compounds is influenced by:
Enthalpic Anomeric Effect: Geminal oxygen atoms (e.g., 1,1- or 2,2-substitution) stabilize molecules through hyperconjugation, reducing ΔHf°. For example: this compound: ΔHf° = -104.3 kcal/mol. 2,2-Diethoxypropane: ΔHf° = -121.1 kcal/mol (more stable) .
Steric Effects : Linear 1,3-substitution (as in this compound) introduces less steric hindrance than branched analogs but lacks geminal stabilization.
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